molecular formula C13H16N2O6 B8466130 Tert-butyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylcarbamate

Tert-butyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylcarbamate

Cat. No.: B8466130
M. Wt: 296.28 g/mol
InChI Key: MXFHQIYHBAZERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylcarbamate is a useful research compound. Its molecular formula is C13H16N2O6 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

tert-butyl N-(5-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(16)14-8-4-5-9-11(10(8)15(17)18)20-7-6-19-9/h4-5H,6-7H2,1-3H3,(H,14,16)

InChI Key

MXFHQIYHBAZERO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)OCCO2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid (3.80 g, 16.9 mmol), diphenylphosphoryl azide (5.10 g, 18.6 mmol) and triethylamine (1.88 g, 18.6 mmol) in tert-butanol (50 mL) was stirred at 100° C. for 16 h. The reaction mixture was cooled to 20° C., and the solvent removed. The residue was dissolved in DCM (150 mL) and washed with water (150 mL×2), and the solvent was removed. The residue was purified by silica gel column (10% v/v EtOAc in PE) to give tert-butyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylcarbamate (2.30 g, 46% yield). ESI MS: m/z 297 [M+H]+.
Name
5-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.